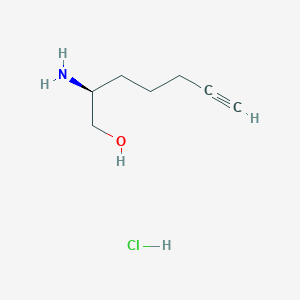
(4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound that features a fluorine atom on a benzyl group attached to a piperidine ring, which is further substituted with a methyl group and an amine group. This compound is often used in scientific research and pharmaceutical applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzylamine and methylpiperidin-3-yl-amine as the primary starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the fluorine atom on the benzyl group is replaced by the amine group from methylpiperidin-3-yl-amine. This reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings using reactors that can handle larger volumes and maintain consistent reaction conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. This includes techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the benzyl group is oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an alkylamine.
Substitution: Substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Alkylamine derivatives.
Substitution Products: Various functionalized benzyl derivatives.
Scientific Research Applications
(4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in studying biological systems and pathways, particularly those involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine Dihydrochloride: This compound is structurally similar but differs in the position of the amine group on the piperidine ring.
4-Fluorobenzylamine: A simpler compound lacking the piperidine ring and methyl group.
Uniqueness: (4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-16(13-3-2-8-15-9-13)10-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBVJOAOCQMWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
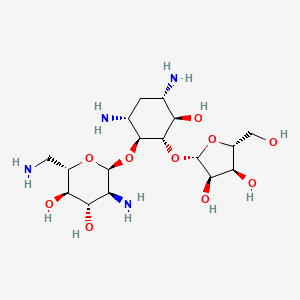
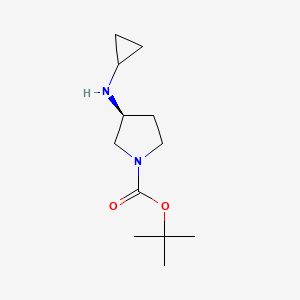


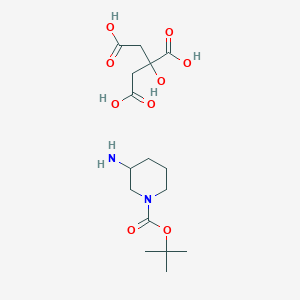
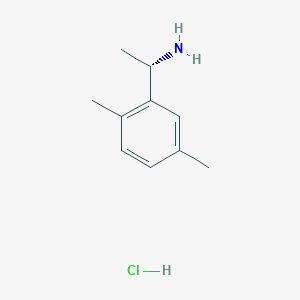

![sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-7,9-dihydro-6H-pyrrolo[3,2-h]isoquinolin-3-yl]amino]oxy-4-hydroxybutanoate](/img/structure/B7897338.png)




![(2R)-2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;cyclohexanamine](/img/structure/B7897357.png)
